CLK1/2-IN-1
Description
Properties
CAS No. |
1005784-23-5 |
|---|---|
Molecular Formula |
C21H20F3N7O |
Molecular Weight |
443.43 |
IUPAC Name |
4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30) |
InChI Key |
WZKOAELVAYZWBQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLK1/2-IN-1; CLK1/2 IN 1; CLK1/2IN1; CLK1/2 inhibitor 1; CLK1/2-inhibitor-1; |
Origin of Product |
United States |
The Chemical Compound: Clk1/2 in 1
CLK1/2-IN-1 is a chemical compound identified as an inhibitor of Cdc2-like kinase 1 (CLK1) and Cdc2-like kinase 2 (CLK2). targetmol.com It also demonstrates inhibitory activity against SR-protein kinases 1 (SRPK1) and SRPK2. targetmol.com The compound is utilized in research settings to investigate the biological functions of these kinases, particularly their roles in the regulation of pre-mRNA splicing. medchemexpress.com
Cellular and Biochemical Consequences of Clk1/2 in 1 Inhibition
Impact on Pre-mRNA Splicing Regulatory Networks
The inhibition of CLK1/2 has a direct and significant impact on the intricate network that governs pre-mRNA splicing. This is primarily achieved by altering the phosphorylation state of key splicing factors, which in turn leads to global changes in alternative splicing patterns and affects specific, well-documented splicing events.
CLK kinases are responsible for the hyperphosphorylation of SR proteins within the nucleus, a critical step for their release from nuclear speckles to participate in active splicing. oup.comnih.gov Inhibition of CLK1/2 leads to a significant reduction in the phosphorylation levels of multiple SR proteins. plos.orgnih.gov
Studies using small molecule inhibitors have demonstrated a concentration-dependent decrease in the phosphorylation of several SR proteins. For instance, treatment of cells with CLK inhibitors led to reduced phosphorylation of SRSF4 (SRp75) and a noticeable mobility shift of SRSF6 (SRp55) on a western blot, which is consistent with a change in phosphorylation status. plos.org Furthermore, the phosphorylation of SRSF1 (also known as ASF/SF2) was also decreased upon CLK inhibition, indicating that CLK activity is a primary driver of its phosphorylation state in certain cell types. plos.org In pluripotent cells, lower phosphorylation levels of SRSF2 have been observed to enhance the shuttling of other SR proteins, suggesting a complex interplay modulated by phosphorylation. rupress.org
This modulation is a direct consequence of blocking the kinase's catalytic activity, preventing the transfer of phosphate (B84403) groups to the serine residues within the Arginine-Serine-rich (RS) domains of SR proteins. mdpi.comwikipedia.org This hypophosphorylated state alters the proteins' ability to interact with RNA and other components of the spliceosome, thereby disrupting splicing regulation.
Table 1: Effect of CLK Inhibition on SR Protein Phosphorylation
| SR Protein | Alternative Name | Observed Effect of CLK Inhibition | Reference |
| SRSF1 | ASF/SF2 | Decreased phosphorylation | plos.org |
| SRSF2 | SC35 | Lower phosphorylation levels can modulate shuttling of other SR proteins | rupress.org |
| SRSF4 | SRp75 | Reduced phosphorylation | plos.org |
| SRSF6 | SRp55 | Induced mobility shift, consistent with hypophosphorylation | plos.org |
The changes in SR protein phosphorylation induced by CLK1/2 inhibition result in widespread alterations to global alternative splicing patterns. Transcriptome-wide analyses, such as RNA sequencing (RNA-seq), have revealed that inhibiting CLK1/2 affects a large number of splicing events across many genes. nih.govelifesciences.orgaacrjournals.org
Differential exon usage analysis demonstrates that CLK inhibitors can significantly change the alternative splicing of numerous genes. aacrjournals.orgroyalsocietypublishing.org This leads to both increased and decreased usage of specific exons. aacrjournals.org Studies using the CLK inhibitor TG003 revealed hundreds of alternative splicing events that were significantly altered upon treatment. elifesciences.org These global changes indicate that CLK1/2 activity is essential for maintaining the normal splicing landscape of a cell. The alterations are not random; rather, they affect specific types of splicing events, highlighting the regulatory role of CLKs in splice site selection. nih.govelifesciences.org
Beyond global patterns, the inhibition of CLK1/2 has been shown to affect several specific and well-characterized alternative splicing events.
Fas mRNA exon 6 exclusion: The splicing of the Fas receptor pre-mRNA is a critical process in regulating apoptosis. Inclusion of exon 6 produces the membrane-bound, pro-apoptotic Fas receptor, while its exclusion (skipping) results in a soluble, anti-apoptotic isoform. tandfonline.com CLK1 phosphorylates the splicing factor SPF45, and this phosphorylation is crucial for SPF45-mediated exclusion of Fas exon 6. tandfonline.comnih.gov Consequently, inhibition of CLK1 reduces the skipping of exon 6, shifting the balance towards the pro-apoptotic isoform. nih.govresearchgate.netoup.com
SYNGAP1 poison exon: The SYNGAP1 gene, critical for neuronal function, contains a "poison exon" that, when included, introduces a premature stop codon, leading to nonsense-mediated decay of the mRNA. curesyngap1.orguchicago.edu This serves as a mechanism to downregulate SynGAP protein levels. While direct modulation by CLK1/2-IN-1 on this specific event is an area of active research, the principle of using splicing modulators to block the inclusion of poison exons is a therapeutic strategy being explored for haploinsufficiency disorders. curesyngap1.orguchicago.edu The regulation of such poison exons is often dependent on the balance of splicing factors, which is directly controlled by CLK activity.
CLK1 auto-splicing: CLK1 regulates its own expression through an autoregulatory feedback loop involving alternative splicing of its own pre-mRNA. mdpi.comnih.gov The active, full-length CLK1 protein promotes the skipping of its own exon 4 and the retention of intron 4. mdpi.comnih.govworktribe.com Both of these alternative splicing events introduce premature termination codons, leading to the production of truncated, inactive kinase isoforms. nih.govworktribe.com When CLK1 is inhibited by compounds like TG003, this feedback loop is disrupted. The inhibition leads to a decrease in exon 4 skipping and intron 4 retention, thereby promoting the production of the full-length, active CLK1 mRNA. mdpi.comnih.gov
Inhibition of CLK1/2 has distinct effects on different types of splicing events, most notably intron retention and exon skipping. Analysis of RNA-seq data from cells treated with a CLK inhibitor showed that intron retention and cassette exons were the most frequently affected types of alternative splicing. nih.govelifesciences.org
Specifically, CLK1 inhibition leads to a general suppression of splicing activity. elifesciences.org This is manifested as an increase in exon skipping for the majority of CLK1-regulated exons. nih.govelifesciences.org Conversely, for CLK1-regulated introns, the predominant effect of inhibition is an increase in intron retention. nih.govelifesciences.org This pattern is consistent with the known role of SR protein phosphorylation in promoting both the recognition and removal of introns and the inclusion of exons.
Table 2: Summary of Splicing Changes upon CLK Inhibition
| Splicing Event | Predominant Effect of CLK Inhibition | Percentage of Affected Events (Example Study) | Reference |
| Exon Skipping | Increased | ~70% of regulated exons show increased skipping | nih.govelifesciences.org |
| Intron Retention | Increased | ~87% of regulated introns show increased retention | nih.govelifesciences.org |
Specific Splicing Events Affected (e.g., Fas mRNA exon 6 exclusion, SYNGAP1 poison exon, CLK1 auto-splicing)
Influence on Splicing Factor Localization and Dynamics
The activity of CLK1/2 is not only crucial for the catalytic function of splicing factors but also for their proper localization and dynamic behavior within the nucleus.
The phosphorylation state of SR proteins is a key determinant of their subcellular localization. scholaris.ca In the nucleus, SR proteins are dynamically localized, moving between storage sites called nuclear speckles and sites of active transcription where splicing occurs. oup.comportlandpress.com Hyperphosphorylation by CLKs is required to mobilize SR proteins from nuclear speckles. oup.comnih.gov
Inhibition of CLK1/2 leads to the accumulation of hypophosphorylated SR proteins within enlarged nuclear speckles. plos.org This sequestration prevents them from participating in splicing. Importantly, this effect is reversible. The chemical probe SGC-CLK-1, an inhibitor of CLK1/2/4, has been shown to alter the subcellular localization of both SR proteins and CLK2 itself in a reversible manner. nih.govresearchgate.net
CLK kinases also exhibit dynamic localization. While predominantly nuclear, their distribution can be influenced by interactions with their substrates. nih.gov For example, CLK1 can be transported into the nucleus via a "piggyback" mechanism, by binding to its SR protein substrates. nih.gov The inhibition of CLK activity, by altering the phosphorylation-dependent interactions with SR proteins, can thus also affect the localization and dynamics of the kinases themselves. nih.gov
Dispersal or Enlargement of Nuclear Speckles
Nuclear speckles are dynamic, subnuclear structures that function as storage and assembly sites for splicing factors. nih.govbiorxiv.org The inhibition of CLK1/2 is known to cause a significant alteration in the morphology of these structures.
Inhibition of CLK1, for instance, leads to the redistribution of Serine/Arginine-rich (SR) proteins from the nucleoplasm back to nuclear speckles. nih.gov This relocalization is a direct consequence of the reduced phosphorylation of SR proteins, which are key substrates of CLK kinases. wikigenes.org Overexpression of active CLK1 has been shown to cause the dispersal of nuclear speckles and the redistribution of interchromatin granule clusters. mdpi.comresearchgate.net Conversely, treatment with a CLK1 inhibitor can suppress the dissociation of nuclear speckles. wikigenes.org This effect is not limited to CLK1, as overexpression of CLK2 in human stem cells also leads to the dispersal of speckles. mdpi.com
The inhibitor CLK1/2-IN-3 (also known as Cpd-3) has been observed to induce the enlargement of nuclear speckles. targetmol.com This morphological change is linked to the inhibition of CLK1, CLK2, SRPK1, SRPK2, and SRPK3, and is associated with selective splicing of S6K pre-mRNA and subsequent growth inhibition in various cancer cell types. targetmol.com Similarly, treatment of SW480 cells with another inhibitor, Ipivivint, at concentrations between 0.3 and 10 μM for 6 hours, also results in the enlargement of nuclear speckles. targetmol.com
The dynamic nature of nuclear speckles is regulated by a phosphorylation-dephosphorylation cycle. researchgate.net Hyperphosphorylation of SR proteins by kinases like CLK1 leads to the dispersion of these structures and the release of splicing factors. researchgate.net Therefore, the inhibition of CLK1/2 by compounds like this compound directly interferes with this process, leading to the observed changes in nuclear speckle morphology. nih.govwikigenes.org
Effects on Cellular Processes and Signaling Pathways
The inhibition of CLK1/2 by this compound and similar inhibitors has profound effects on various cellular processes, including cell proliferation, apoptosis, cell cycle progression, differentiation, and migration.
Cell Proliferation and Viability in Various Cell Lines
CLK1/2-IN-2, an inhibitor with IC50 values of 16 nM for CLK1 and 45 nM for CLK2, demonstrates potent anti-cancer activities. medchemexpress.com Inhibition of CLK kinases has been shown to suppress cell growth in cancer cells by modulating pre-mRNA splicing. nih.gov
The pan-CLK inhibitor T-025 exhibits anti-proliferative activities with IC50 values ranging from 30 to 300 nM in both hematological and solid cancer cell lines. targetmol.com Similarly, the dual TTK/CLK2 inhibitor CC-671 was found to inhibit the proliferation of 120 out of 240 tested cancer cell lines. aacrjournals.org Another inhibitor, 1C8, showed a broad range of anti-proliferative effects across the NCI-60 panel of cancer cell lines, with notable impact on renal, ovarian, melanoma, and breast cancer cells. oncotarget.com
Specific examples of the anti-proliferative effects of CLK inhibition include:
Gastric Cancer: Inhibition of CLK1 with the inhibitor TG003 or with siRNA resulted in decreased cell viability and proliferation in gastric cancer cell lines. researchgate.net
Prostate Cancer: The inhibitor TG003 was shown to reduce cell proliferation in prostate cancer cells. nih.gov
Pancreatic Cancer: Overexpression of CLK1 promoted the proliferation of pancreatic cancer cells both in vitro and in vivo. nih.gov Conversely, CLK1 knockdown inhibited their growth. nih.gov
Intrahepatic Cholangiocarcinoma (ICC): Overexpression of CLK1 in ICC cells promoted proliferation, while its suppression inhibited cell growth. aacrjournals.org
Myelodysplastic Syndromes (MDS): The pan-CLK inhibitor CTX-712 inhibited the proliferation of all tested AML cell lines. ashpublications.org
| Inhibitor | Affected Cell Lines | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| CLK1/2-IN-2 | Various cancer cell lines | Potent anti-cancer activities | medchemexpress.com |
| T-025 | Hematological and solid cancer cell lines | Anti-proliferative (IC50: 30-300 nM) | targetmol.com |
| CC-671 | 120 of 240 cancer cell lines | Inhibition of proliferation | aacrjournals.org |
| TG003 | Gastric and prostate cancer cells | Decreased cell viability and proliferation | nih.govresearchgate.net |
| CLK1 Knockdown | Pancreatic cancer cells | Inhibited growth | nih.gov |
| CLK1 Inhibition | Intrahepatic cholangiocarcinoma cells | Inhibited cell growth | aacrjournals.org |
| CTX-712 | AML cell lines | Inhibition of proliferation | ashpublications.org |
Induction of Apoptosis Pathways (e.g., caspase activation, p53-dependent apoptosis)
Inhibition of CLK kinases is a potent inducer of apoptosis in cancer cells. nih.gov This process is often mediated through the modulation of pre-mRNA splicing of genes involved in cell survival. nih.gov
The dual TTK/CLK2 inhibitor CC-671 was discovered through a screen for compounds that preferentially induce apoptosis in triple-negative breast cancer cell lines. aacrjournals.org Treatment with CC-671 led to a concentration- and time-dependent increase in caspase 3/7 activity, indicating the activation of caspase-dependent apoptosis. aacrjournals.org
Inhibition of CLKs can also trigger p53-dependent apoptosis. For instance, inhibiting CLK enzymatic activities led to p53-dependent apoptosis in human colorectal cancer cells. nih.gov The inhibitor GPS167 has been shown to promote p53-dependent apoptosis in HCT116 cells. oncotarget.com The tumor suppressor p53 is a key regulator of the cellular response to DNA damage, and its activation can lead to apoptosis. mdpi.com In pancreatic cancer cells, the expression of p53 and its downstream target p21 was found to be negatively correlated with CLK1 expression. nih.gov
CLK inhibitors have also been shown to induce apoptosis in prostate cancer cells and to have an impact on apoptosis-related pathways in various cancer models. oncotarget.comresearchgate.net For example, some inhibitors can increase the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net
Cell Cycle Progression Modulation (e.g., G2/M arrest, G1-S checkpoint)
CLK1 expression has been shown to fluctuate throughout the cell cycle, peaking at the G2/M phase, which suggests a role for this kinase in cell cycle progression. nih.govelifesciences.org Inhibition or depletion of CLK1 can lead to significant defects in mitosis, often resulting in cell death or arrest at the G1/S checkpoint. elifesciences.org
Several CLK inhibitors have been shown to induce a G2/M cell cycle arrest. For example, the inhibitor TG003 causes a G2/M arrest in prostate cancer cells. researchgate.net Similarly, another inhibitor, compound 17, was found to retain cells in the G2/M phase. researchgate.net Inhibition of CLK1/CLK2 in Leishmania also resulted in a G2/M arrest. nih.gov
The dual TTK/CLK2 inhibitor CC-671 was found to have a synthetic lethal relationship with a compromised G1-S checkpoint in breast cancer cell lines. aacrjournals.orgnih.gov This suggests that cancer cells with a dysfunctional G1-S checkpoint are particularly sensitive to the inhibition of TTK and CLK2. aacrjournals.org Genes whose alternative splicing is affected by CLK1 inhibition are significantly enriched in functions related to the cell cycle, including the G1/S transition and M-phase. elifesciences.orgnih.gov
Cellular Differentiation Processes (e.g., adipogenesis)
CLK1 plays a role in cellular differentiation, particularly in adipogenesis, the process of fat cell formation. nih.gov The activity of CLK1 during adipogenesis is regulated by Akt-mediated phosphorylation. researchgate.net Inhibition of CLK1 with the inhibitor TG003 has been shown to block the alternative splicing of PKCβII and the expression of PPARγ1 and PPARγ2, key regulators of adipogenesis. nih.gov
Interestingly, inhibition of CLK1 by TG003 in 3T3-L1 adipocytes can induce markers of "beiging," a process where white adipose tissue takes on characteristics of brown adipose tissue, which is specialized for energy expenditure. nih.govdiabetesjournals.org This treatment leads to adipocytes that are smaller, have fewer lipid droplets, and contain more mitochondria. nih.govdiabetesjournals.org Depletion of CLK1 via siRNA also resulted in increased expression of UCP1 and PGC1α, markers of beige adipocytes. nih.gov
Cell Migration and Invasion (e.g., in cancer cell lines)
CLK kinases are also implicated in the regulation of cell migration and invasion, particularly in the context of cancer metastasis. CLK1 can phosphorylate the splicing factor SPF45, which in turn promotes cell migration and invasion. nih.govmdpi.com
Inhibition of CLK1 has been shown to reduce cell migration and invasion in several cancer types:
Gastric Cancer: Inhibition of CLK1 with TG003 or siRNA led to a significant decrease in the migration and invasion of gastric cancer cells. researchgate.netresearchgate.net
Prostate Cancer: The inhibitor TG003 reduced invasion and migration in prostate cancer cells. nih.gov
Pancreatic Cancer: Overexpression of CLK1 promoted the migration and invasion of pancreatic cancer cells, while its reduction had the opposite effect. nih.gov
Intrahepatic Cholangiocarcinoma (ICC): Suppression of CLK1 using a chemical inhibitor inhibited cell migration and invasion in ICC cell lines. aacrjournals.org
| Cancer Type | Inhibitor/Method | Observed Effect on Migration/Invasion | Reference |
|---|---|---|---|
| Gastric Cancer | TG003 or CLK1 siRNA | Decreased migration and invasion | researchgate.netresearchgate.net |
| Prostate Cancer | TG003 | Reduced invasion and migration | nih.gov |
| Pancreatic Cancer | CLK1 knockdown | Reduced migration and invasion | nih.gov |
| Intrahepatic Cholangiocarcinoma | CLK1 inhibitor (CLK-IN-1) | Inhibited cell migration and invasion | aacrjournals.org |
Modulation of Autophagy (e.g., via mTOR/PI3K pathway)
Inhibition of CLK1 by its inhibitor, this compound, has been identified as a significant trigger for autophagy, a fundamental cellular process for degrading and recycling cellular components. medchemexpress.comacs.orgebi.ac.uk Research demonstrates that this compound is a potent and selective inducer of autophagy. medchemexpress.comglpbio.com This has been observed in various cell lines, including mouse embryonic hepatocyte-derived BNL CL.2 cells and the human ovarian cancer cell line SKOV-3, where the compound's effect shows a clear dose-dependent relationship. medchemexpress.comglpbio.com
The mechanism of autophagy induction by this compound involves the promotion of autophagic flux. This is evidenced by the stimulated degradation of the autophagy substrate SQSTM1/p62 and an increased ratio of red to yellow LC3 puncta, which signifies the successful fusion of autophagosomes with lysosomes to form autolysosomes. medchemexpress.comglpbio.com
The broader mechanism linking CLK inhibition to autophagy points towards the mTOR/PI3K signaling pathway. General inhibition of CLK1 or its knockout is known to induce autophagy through the activation of the mTOR/PI3K pathway. mdpi.comnih.gov Studies involving other CLK inhibitors and CLK1 depletion have confirmed that autophagy induction often proceeds through an mTOR-dependent mechanism. biorxiv.orgresearchgate.netnih.gov For instance, in glioma cells, the knockdown of Clk1 was found to induce the expression of HIF-1α, a transcription factor involved in cellular responses to hypoxia, through the AMPK/mTOR signaling pathway. nih.gov This suggests that this compound likely exerts its pro-autophagic effects by disrupting the normal regulatory activity of CLK1 on the mTOR pathway, a central regulator of cell growth, proliferation, and autophagy.
| Cell Line | Effect of this compound | Observation |
| BNL CL.2 | Induces autophagy | Dose-dependent increase in LC3 puncta. medchemexpress.comglpbio.com |
| SKOV-3 | Induces autophagy | Dose-dependent increase in LC3 puncta. medchemexpress.comglpbio.com |
| General | Induces autophagic flux | Stimulation of SQSTM1/p62 degradation and formation of autolysosomes. medchemexpress.comglpbio.com |
Interplay with Other Kinase Signaling Cascades (e.g., AKT, TTK, PTP-1B)
The functional consequences of this compound inhibition are deeply intertwined with the activity of other key kinase signaling cascades, revealing a complex network of cellular communication.
AKT Pathway: A significant interplay exists between CLK kinases and the AKT (also known as Protein Kinase B) signaling pathway, a critical regulator of cell survival and metabolism. The signaling axis involving PI3K/Akt/Clk1 is a recognized pathway in cellular processes. nih.gov Specifically, the AKT2 isoform can phosphorylate CLK1, which in turn promotes CLK1's ability to phosphorylate its own target SR proteins. mdpi.comnih.gov In some contexts, CLK1 and AKT can act synergistically to drive disease progression, such as in intrahepatic cholangiocarcinoma. aacrjournals.orgnih.gov Conversely, CLK2 has been shown to attenuate AKT activity by promoting its dephosphorylation via the PP2A phosphatase. mdpi.com Furthermore, studies have shown that the depletion of CLK1 can lead to an upregulation of the PI3K/AKT/mTOR signaling pathway. biorxiv.org
TTK Protein Kinase: While a direct phosphorylation relationship is not fully established, a functional and therapeutic link between CLK kinases and TTK (also known as Mps1) has been identified. TTK is a dual-specificity protein kinase crucial for the mitotic checkpoint. A novel inhibitor, CC-671, was developed to potently and selectively inhibit both TTK and CLK2. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.gov This dual-inhibition strategy has shown efficacy in preclinical models of triple-negative breast cancer, suggesting a synthetic lethal relationship between the inhibition of the G1-S checkpoint and the dual targeting of TTK and CLK2. aacrjournals.orgnih.gov This highlights a cooperative role for these two kinases in cancer cell survival.
Protein Tyrosine Phosphatase 1B (PTP-1B): CLK1 and CLK2 directly interact with and regulate the activity of PTP-1B, a key non-receptor protein tyrosine phosphatase involved in metabolic signaling. uniprot.org Both CLK1 and CLK2 phosphorylate PTP-1B on a specific serine residue (Ser50). nih.govresearchgate.net This phosphorylation event leads to a significant stimulation of PTP-1B's phosphatase activity, with studies reporting a 2- to 5-fold increase both in vitro and in vivo. nih.govresearchgate.netwikigenes.org This activation demonstrates that CLK kinases are upstream regulators of PTP-1B, positioning them as important players in the signaling pathways that PTP-1B governs. nih.govbiologists.comnih.gov
| Interacting Kinase/Phosphatase | Nature of Interplay with CLK1/2 | Research Finding |
| AKT | Reciprocal regulation and cooperation | AKT2 phosphorylates and promotes CLK1 activity. mdpi.comnih.gov CLK1 and AKT cooperate in tumorigenesis. aacrjournals.orgnih.gov CLK2 can mediate AKT dephosphorylation. mdpi.com |
| TTK | Functional/Therapeutic link | A dual inhibitor (CC-671) targeting both TTK and CLK2 shows synthetic lethality in certain cancers. aacrjournals.orgnih.gov |
| PTP-1B | Direct activation | CLK1 and CLK2 phosphorylate PTP-1B at Ser50, increasing its phosphatase activity by 2-5 fold. nih.govresearchgate.netwikigenes.org |
Regulation of Gene Expression and Protein Levels Beyond Splicing
The influence of this compound extends beyond its canonical role in modulating the splicing machinery, directly impacting the expression levels and activity of various genes and proteins.
Inhibition of CLK1 activity creates an autoregulatory feedback loop; it leads to the preferential expression of the full-length, catalytically active CLK1 isoform over its truncated, inactive splice variant. mdpi.comgenecards.org Beyond self-regulation, CLK1 inhibition affects the expression of other proteins. For example, it controls the expression of the splicing factor SPF45, which is often overexpressed in cancer. mdpi.com In the context of viral infections, knockdown of CLK1 has been shown to decrease the protein levels of influenza viral proteins M1 and NS1. researchgate.net
Furthermore, CLK inhibition can modulate the expression of key transcription factors and their downstream targets. In glioma cells, a reduction in Clk1 levels led to increased expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen. nih.gov In pediatric high-grade gliomas, depleting CLK1 resulted in the differential expression of 78 genes and the upregulation of entire signaling pathways, including those driven by TNFA and IL6/JAK/STAT3, while downregulating DNA repair pathways. biorxiv.org
CLK kinases also regulate the function of non-splicing proteins through direct phosphorylation. CLK2 can hyper-phosphorylate the Prostate-Associated Gene 4 (PAGE4), which subsequently curtails the activity of the c-JUN transcription factor. mdpi.com CLK1 is also responsible for activating the kinetochore protein KKT2 via phosphorylation, a critical step for proper chromosome segregation during cell division. mdpi.comnih.gov In another example, CLK2 acts as a suppressor of the peroxisome proliferator-activated receptor γ coactivator (PGC-1α), thereby influencing fatty acid oxidation and ketogenesis. mdpi.com
| Target | Effect of CLK1/2 Inhibition | Consequence |
| CLK1 gene | Promotes full-length isoform expression | Autoregulatory feedback loop. mdpi.comgenecards.org |
| SPF45 protein | Regulates its expression | Affects levels of a key splicing factor. mdpi.com |
| HIF-1α protein | Increases expression (via knockdown) | Modulates cellular response to hypoxia. nih.gov |
| KKT2 protein | Prevents activation | CLK1 normally phosphorylates and activates KKT2 for kinetochore assembly. mdpi.comnih.gov |
| PAGE4/c-JUN | Prevents modulation of c-JUN activity | CLK2 normally phosphorylates PAGE4, which then inhibits c-JUN. mdpi.com |
| PGC-1α | Relieves suppression | CLK2 normally suppresses PGC-1α, affecting metabolism. mdpi.com |
Application of Clk1/2 in 1 in Disease Research Models Preclinical Focus
Cancer Biology Research Models
Cdc2-like kinases (CLKs) are increasingly recognized for their role in cancer progression, with CLK1 and CLK2 being found to be upregulated in a variety of cancers, including breast, colorectal, prostate, and glioblastoma. nih.govoncotarget.com Inhibition of these kinases has been shown to suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes involved in critical cellular processes like the cell cycle, growth, and survival. nih.govoncotarget.comresearchgate.net
In vitro Anticancer Activity in Diverse Cancer Cell Lines
CLK1/2-IN-1 and similar CLK inhibitors have demonstrated notable anticancer activity across a wide range of cancer cell lines in laboratory settings.
Breast Cancer: In triple-negative breast cancer (TNBC) cell lines, the dual TTK/CLK2 inhibitor CC-671 has been shown to preferentially induce apoptosis. aacrjournals.org Another potent CLK2 inhibitor, T-025, demonstrated anti-tumor efficacy in a MYC-driven breast cancer model. oncotarget.comembopress.org
Gastric Cancer: Inhibition of CLK1 has been identified as a potential therapeutic target in gastric cancer. researchgate.net Studies have shown that inhibiting CLK1 can decrease cell viability, proliferation, invasion, and migration in gastric cancer cells. researchgate.net
Colorectal Cancer: The CLK inhibitor 1C8 has been shown to reprogram the SRSF10-dependent alternative splicing of BCLAF1 in colorectal carcinoma cell lines. oncotarget.com
Glioblastoma: CLK1 and CLK2 are upregulated in glioblastoma. nih.govoncotarget.com Research has shown that CLK1 is a candidate oncogenic dependency in pediatric high-grade gliomas. biorxiv.orgnih.gov Inhibition of CLK1 in a pediatric glioblastoma cell line, KNS-42, led to a significant decrease in both cell viability and proliferation. biorxiv.orgnih.govbiorxiv.org
Leukemia: In the context of acute myeloid leukemia (AML), chemoresistant cells have been found to be more sensitive to CLK inhibitors like TG003. ashpublications.org A novel CLK1/2/4 inhibitor, BH-30236, has shown significant anti-cancer activity in preclinical leukemia models. ashpublications.org
Ovarian Cancer: The CLK1 inhibitor CLK1-IN-1 has been shown to induce autophagy in the SKOV-3 human ovarian cancer cell line. nih.govmedchemexpress.com The pan-CLK inhibitor T025 has also demonstrated anti-proliferative activities in various cancer cell lines, including those from ovarian cancer. targetmol.com
Prostate Cancer: The CLK inhibitor TG003 has been shown to reduce cell proliferation and increase apoptosis in PC3 and DU145 prostate cancer cell lines. nih.gov Overexpression of CLK1 in PC3 cells, however, counteracted the anti-proliferative effects of TG003. nih.gov
Interactive Table: In Vitro Anticancer Activity of CLK Inhibitors
| Cancer Type | Cell Line(s) | CLK Inhibitor | Observed Effects |
| Breast Cancer | Triple-Negative Breast Cancer (TNBC) lines | CC-671 (dual TTK/CLK2 inhibitor) | Preferential induction of apoptosis. aacrjournals.org |
| MYC-driven breast cancer model | T-025 (potent CLK2 inhibitor) | Anti-tumor efficacy. oncotarget.comembopress.org | |
| Gastric Cancer | Gastric cancer cells | CLK1 inhibitors | Decreased cell viability, proliferation, invasion, and migration. researchgate.net |
| Colorectal Cancer | Colorectal carcinoma cell lines | 1C8 | Reprogrammed SRSF10-dependent alternative splicing of BCLAF1. oncotarget.com |
| Glioblastoma | KNS-42 (pediatric) | CLK1 inhibitors | Significant decrease in cell viability and proliferation. biorxiv.orgnih.govbiorxiv.org |
| Leukemia | Acute Myeloid Leukemia (AML) chemoresistant cells | TG003 | Increased sensitivity to the inhibitor. ashpublications.org |
| Preclinical leukemia models | BH-30236 (CLK1/2/4 inhibitor) | Significant anti-cancer activity. ashpublications.org | |
| Ovarian Cancer | SKOV-3 | CLK1-IN-1 | Induction of autophagy. nih.govmedchemexpress.com |
| Various cancer cell lines | T025 (pan-CLK inhibitor) | Anti-proliferative activities. targetmol.com | |
| Prostate Cancer | PC3 and DU145 | TG003 | Reduced cell proliferation and increased apoptosis. nih.gov |
Mechanistic Basis of Anticancer Effects
The anticancer effects of CLK inhibitors are primarily attributed to their ability to modulate pre-mRNA splicing. embopress.org
Disruption of Oncogenic Splicing: CLK inhibitors alter the phosphorylation status of serine/arginine-rich (SR) proteins, which are key regulators of splicing. nih.govembopress.org This disruption leads to changes in alternative splicing, particularly an increase in skipped exon events. embopress.org This can affect the production of proteins crucial for cancer cell survival and proliferation. For example, in prostate cancer cells, the CLK inhibitor TG003 was found to cause widespread and consistent changes in the alternative splicing of cancer-associated genes. nih.gov
Synthetic Lethality: A promising strategy in cancer therapy is the concept of synthetic lethality, where the inhibition of two genes or pathways simultaneously leads to cell death, while the inhibition of either one alone does not. Research has identified a synthetic lethal relationship between a compromised G1–S checkpoint and the inhibition of TTK and CLK2 in breast cancer cells. aacrjournals.org Furthermore, MYC-driven cancers, which exhibit altered pre-mRNA splicing, have been shown to be particularly vulnerable to CLK inhibitors, suggesting a synthetic lethal interaction. embopress.org
In vivo Efficacy in Preclinical Animal Models of Cancer
The promising in vitro results of CLK inhibitors have been further validated in preclinical animal models.
Xenograft Models: In a prostate cancer xenograft model using PC3 cells, the CLK inhibitor TG003 decisively inhibited tumor growth in nude mice. nih.gov The dual TTK/CLK2 inhibitor CC-671 demonstrated significant in vivo efficacy in two cell line-derived and one patient tumor-derived xenograft model of triple-negative breast cancer. aacrjournals.org The potent CLK inhibitor T-025 also showed in vivo anti-tumor efficacy in cell line xenograft tumors. embopress.org
Allograft Models: The CLK inhibitor T-025 has demonstrated in vivo anti-tumor efficacy in an allograft model of spontaneous, MYC-driven breast cancer, highlighting its potential for treating these aggressive tumors. oncotarget.comembopress.org
Role in Modulating Resistance Mechanisms to Other Therapies
Emerging evidence suggests that targeting the splicing machinery with CLK inhibitors may help overcome resistance to other cancer therapies. For instance, in acute myeloid leukemia, chemoresistant cells displayed increased sensitivity to CLK inhibitors. ashpublications.org This suggests that inhibiting CLKs could be a valuable strategy to resensitize resistant tumors to standard treatments. The combination of CLK inhibitors with other targeted therapies, such as Bcl-xL/Bcl-2 inhibitors, has been shown to synergistically induce apoptosis in cancer cells by modulating the splicing and expression of anti-apoptotic proteins. oncotarget.com
Neurodegenerative Disease Research Models
Beyond cancer, the role of CLKs in regulating splicing has significant implications for neurodegenerative diseases, particularly those characterized by the aggregation of the tau protein (tauopathies), such as Alzheimer's disease. mdpi.comresearchgate.net
Investigation of Splicing Defects in Models of Alzheimer's Disease and Tauopathies
Aberrant splicing of the tau gene, specifically the inclusion of exon 10, is associated with the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.gov Research suggests that CLK1 and CLK2 are involved in this pathological process. mdpi.comresearchgate.netnih.gov
CLK1 and Tau Splicing: CLK1 is known to phosphorylate SR proteins, which in turn regulate the alternative splicing of tau pre-mRNA. researchgate.net Disruption of CLK1 activity can affect the splicing patterns of tau, potentially contributing to the imbalance of tau isoforms seen in Alzheimer's disease. researchgate.netresearchgate.net
CLK2 and Tau Splicing: Aberrant CLK2 activity has also been linked to the inclusion of exon 10 in tau, which leads to the production of tau isoforms prone to aggregation. nih.gov
Therapeutic Potential: The involvement of CLKs in tau pathology has made them an attractive target for therapeutic intervention in Alzheimer's disease and other tauopathies. mdpi.comresearchgate.net The CLK/DYRK inhibitor Leucettine 41, for example, has been investigated for its potential to activate autophagy, a cellular process that can help clear aggregated proteins. mdpi.com
Effects on Disease-Related Protein Processing (e.g., Tau phosphorylation)
Cdc-like kinase 1 (CLK1), a dual-specificity kinase, plays a significant role in the molecular processes underlying neurodegenerative diseases such as Alzheimer's disease (AD). nih.govresearchgate.net Its function is critically linked to the phosphorylation of the microtubule-associated protein tau. Aberrant tau phosphorylation is a hallmark of tauopathies, including AD. mdpi.com CLK1 contributes to this pathology directly through phosphorylation and indirectly by regulating the alternative splicing of the tau pre-mRNA. researchgate.net
Inhibition of CLK1 is being investigated as a therapeutic strategy to correct these pathological processes. researchgate.net Specifically, CLK1-dependent splicing of exon 10 in the tau gene is a critical event in tau pathogenesis. researchgate.net By phosphorylating splicing factors, CLK1 influences the balance of tau isoforms, and its inhibition may help correct aberrant splicing patterns. researchgate.net The close relationship between CLK kinases and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, is noteworthy, as both are implicated in tau phosphorylation and the pathogenesis of AD. nih.govmdpi.com DYRK1A, for instance, phosphorylates several key proteins involved in AD, including tau, and modulates the alternative splicing of tau exon 10. mdpi.comnih.gov The development of dual CLK/DYRK inhibitors is an active area of research, aiming to address the complex phosphorylation and splicing dysregulation observed in neurodegenerative conditions. nih.gov
Potential in Models of Other Neurodegenerative Conditions (e.g., Huntington's, Duchenne Muscular Dystrophy)
Research into the application of CLK1/2 inhibitors has extended to other neurodegenerative and genetic disorders, with notable preclinical findings in models of Duchenne Muscular Dystrophy.
Duchenne Muscular Dystrophy (DMD): Pharmacological inhibition of CLK1 has shown promise in preclinical models of DMD. mdpi.comnih.gov DMD is a severe muscle-wasting disease often caused by mutations that disrupt the reading frame of the dystrophin gene. A therapeutic approach involves exon skipping to restore the reading frame and produce a shorter but functional dystrophin protein. Research has demonstrated that inhibiting CLK1 can enhance the skipping of mutated exons. mdpi.com
In one study, an orally available CLK1 inhibitor, TG693, promoted the skipping of the mutated exon 31 in cells derived from DMD patients. nih.gov This led to an increased production of the functional, exon-31-skipped dystrophin protein. nih.gov Furthermore, oral administration of TG693 to mice effectively inhibited the phosphorylation of serine/arginine-rich (SR) proteins, which are substrates of CLK1, and modulated pre-mRNA splicing in skeletal muscle. nih.gov These findings highlight the potential of CLK1 inhibitors as splicing modulators for treating specific mutations in DMD. mdpi.comnih.gov
Huntington's Disease (HD): Currently, there is limited direct research available from the provided search results linking this compound or other specific CLK inhibitors to preclinical research models of Huntington's disease. While HD research is active, focusing on aspects like the huntingtin (HTT) protein, genetic modifiers, and biomarkers such as neurofilament light (NfL), the specific role of CLK1/2 inhibition in this context is not well-documented in the available literature. hda.org.ukhdbuzz.net
Table 1: Preclinical Research of CLK Inhibitors in Neurodegenerative Conditions
| Disease Model | Inhibitor | Key Findings | References |
|---|---|---|---|
| Duchenne Muscular Dystrophy (DMD) | TG693 (CLK1 inhibitor) | Promoted skipping of mutated dystrophin exon 31 in patient-derived cells. Increased production of functional dystrophin protein. Modulated pre-mRNA splicing in mouse skeletal muscle. | mdpi.com, nih.gov |
| Alzheimer's Disease (AD) | General CLK/DYRK Inhibitors | CLK1 is involved in tau phosphorylation and splicing of tau pre-mRNA. Inhibition is explored to correct aberrant tau processing. | nih.gov, researchgate.net, mdpi.com |
Infectious Disease Research Models
The host cell's splicing machinery is essential for the replication of many pathogens, making the kinases that regulate this process, such as CLKs, attractive targets for host-directed antiviral and anti-parasitic therapies. nih.govresearchgate.net
Impact on Viral Replication Cycles (e.g., Influenza A, HIV-1)
Influenza A Virus: CLK1 has been identified as a critical host factor for the replication of the influenza A virus. europa.eunih.govnih.govmdc-berlin.de Preclinical studies using both genetic knockdown and pharmacological inhibition have demonstrated that targeting CLK1 significantly reduces viral replication. In A549 lung epithelial cells, CLK1 knockdown decreased the replication of the influenza A/WSN/33 virus. nih.govresearchgate.net Similarly, CLK1 knockout mice infected with an H1N1 influenza strain showed lower levels of virus replication compared to wild-type mice. mdpi.comnih.gov The mechanism of action is linked to the kinase's role in regulating the splicing of viral mRNA. nih.gov Specific CLK inhibitors, such as KH-CB19, have been shown to effectively inhibit influenza A virus replication in cellular models. nih.govmedchemexpress.eu
HIV-1: The role of CLK kinases in the HIV-1 replication cycle is complex, with different isoforms exhibiting distinct effects. mdpi.comnih.gov Overexpression of CLK1 was found to enhance the production of the viral Gag protein, while CLK2 overexpression had an inhibitory effect on the virus. nih.govscholaris.ca This complexity is reflected in studies with CLK inhibitors. For example, TG003, which inhibits CLK1, CLK2, and CLK4, did not affect viral Gag synthesis. nih.govscholaris.ca In contrast, chlorhexidine (B1668724), an inhibitor of CLK2, CLK3, and CLK4, effectively blocked virus production in peripheral blood mononuclear cells (PBMCs). nih.govscholaris.ca More recent studies have shown that inhibiting both CLK1 and CLK2 can suppress HIV-1 gene expression, suggesting that different CLK proteins may regulate HIV latency at distinct steps. researchgate.netmdpi.com The inhibitor harmine (B1663883) has also been identified as a suppressor of HIV-1 replication by altering the expression of CLK1 and CLK2 in primary CD4+ T cells. researchgate.netresearchgate.net
Modulation of Host-Pathogen Interactions through Splicing
CLK1/2 inhibitors disrupt viral replication primarily by modulating the splicing of viral pre-mRNAs, a process the virus hijacks from the host cell.
For the influenza A virus, CLK1 regulates the alternative splicing of the viral M gene segment, which produces the M1 and M2 proteins. nih.govnih.gov Inhibition or knockdown of CLK1 leads to an increased ratio of spliced M2 mRNA to unspliced M1 mRNA, altering the balance of these crucial viral proteins and thereby impairing the viral life cycle. nih.govmdc-berlin.de
In the case of HIV-1, the virus relies on a complex pattern of alternative splicing to generate over 40 different mRNAs from a single primary transcript. scholaris.ca The CLK inhibitor chlorhexidine was shown to alter HIV-1 RNA processing by decreasing the levels of unspliced (Gag/Pol) and singly spliced (Vif/Vpr/Vpu/Env) viral RNAs, which are essential for producing structural proteins and infectious virions. nih.govscholaris.ca This demonstrates that targeting host splicing factors like CLKs can effectively disrupt the intricate gene expression program of HIV-1. nih.gov
Studies in Parasitic Infection Models (e.g., Trypanosoma)
Research has identified CLK1 as a promising drug target in kinetoplastid parasites, including Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). nih.govresearchgate.netresearchgate.net In T. brucei, CLK1 (also known as KKT10) is an essential protein kinase located at the kinetochore, a structure critical for chromosome segregation during cell division. plos.orgnih.govrcsb.org
A series of amidobenzimidazole inhibitors, including the compound AB1, have demonstrated potent, nanomolar activity against T. brucei. nih.govrcsb.org Target deconvolution studies confirmed that CLK1 is the primary target of AB1. researchgate.netrcsb.org The inhibitor works through irreversible competitive inhibition by forming a covalent bond with a cysteine residue (Cys215) in the ATP-binding pocket of the trypanosomal CLK1. researchgate.netrcsb.org This specific residue is absent in human CLK1, providing a basis for the inhibitor's selectivity. rcsb.org Chemical inhibition of the parasite's CLK1 with AB1 impairs kinetochore function, leading to defects in cell cycle progression, chromosome mis-segregation, and ultimately, parasite death. nih.govrcsb.orgbiorxiv.org
Table 2: Preclinical Research of CLK Inhibitors in Infectious Disease Models
| Pathogen | Disease Model | Inhibitor(s) | Key Findings | References |
|---|---|---|---|---|
| Influenza A Virus | A549 cells, CLK1-/- mice | KH-CB19, General CLK1 inhibitors | CLK1 is an essential host factor. Inhibition reduces viral replication by altering the splicing of viral M segment mRNA. | mdpi.comnih.govnih.govmdc-berlin.de |
| HIV-1 | Cell lines, primary CD4+ T cells, PBMCs | Chlorhexidine, TG003, Harmine | CLK isoforms have differential effects. Inhibition of CLK2/3/4 (Chlorhexidine) or modulation of CLK1/2 (Harmine) suppresses viral replication by altering viral RNA processing. | nih.govscholaris.caresearchgate.netresearchgate.net |
| Trypanosoma brucei | T. brucei bloodstream forms | AB1 | CLK1 is an essential kinetochore kinase. Inhibition leads to impaired cell cycle progression and parasite death. Selective for parasite kinase over human ortholog. | researchgate.netnih.govrcsb.org |
Other Emerging Disease Research Areas (if supported by literature)
The role of CLK kinases in regulating RNA splicing has led to their investigation in other disease areas beyond neurodegeneration and infection. Dysregulation of splicing is a known contributor to the development and progression of various cancers, making CLK1 and CLK2 potential therapeutic targets in oncology. nih.govnih.gov Preclinical studies have explored the anti-cancer activities of CLK inhibitors. medchemexpress.com Additionally, emerging research suggests potential roles for CLK inhibitors in other conditions such as diabetes and osteoarthritis, expanding the potential therapeutic applications of modulating this family of kinases. mdpi.commdpi.com
Inflammatory Diseases
Interactive Data Table: Preclinical Studies of this compound in Inflammatory Disease Models
| Study Model | Key Findings |
| No specific studies on this compound in inflammatory disease models are currently available in the public scientific literature. |
Metabolic Disorders (e.g., gluconeogenesis in diabetes models)
Similar to the situation with inflammatory diseases, there is a significant scarcity of direct preclinical research on This compound in the context of metabolic disorders, including its effects on gluconeogenesis in diabetes models. The role of CLK2 as a regulator of hepatic gluconeogenesis suggests that its inhibition could be a therapeutic strategy for type 2 diabetes. However, specific studies utilizing this compound to investigate this hypothesis have not been identified in the available scientific literature.
Interactive Data Table: Preclinical Studies of this compound in Metabolic Disorder Models
| Study Model | Key Findings |
| No specific studies on this compound in metabolic disorder models are currently available in the public scientific literature. |
Advanced Methodologies and Technologies Employed with Clk1/2 in 1
High-Throughput Kinase Profiling and Selectivity Screening
High-throughput kinase profiling is a critical technology for characterizing the specificity of kinase inhibitors like CLK1/2-IN-1. This methodology involves screening the compound against a large panel of kinases to determine its inhibitory activity across the kinome. This allows for the assessment of both on-target potency and off-target effects, which is crucial for its use as a specific chemical probe.
Research has shown that this compound is a potent inhibitor of CLK1 with an IC50 value of 2 nM. medchemexpress.comacs.org Its selectivity has been evaluated against a broad spectrum of kinases. For instance, in a panel of 357 kinases, this compound (also referred to as compound 25 in some studies) demonstrated high selectivity for CLK1. acs.org Besides CLK1, it showed potent inhibition against its isoforms CLK2 (IC50: 31 nM) and CLK4 (IC50: 8 nM). medchemexpress.comacs.org The dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) was identified as the most significant off-target. medchemexpress.comacs.org Despite this, the compound exhibited at least 110-fold selectivity for CLK1 over the vast majority of other kinases tested, underscoring its utility as a selective inhibitor. acs.org Other inhibitors have also been profiled, revealing varying degrees of selectivity across the CLK family and other related kinases. mdpi.com
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CLK1 | 2 |
| CLK2 | 31 |
| CLK4 | 8 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, demonstrating its potent and selective activity.
Omics-based Approaches
"Omics" technologies provide a global view of the molecular changes within a cell upon treatment with a compound like this compound. These approaches are essential for understanding the widespread consequences of inhibiting CLK1/2.
Transcriptomics, particularly through RNA sequencing (RNA-seq), has been instrumental in elucidating the functional consequences of CLK1/2 inhibition on a global scale. Since CLK kinases are master regulators of splicing, inhibiting their activity with compounds like this compound is expected to cause significant changes in the transcriptome.
RNA-seq analyses of cells treated with CLK inhibitors have revealed widespread alterations in alternative splicing. elifesciences.orgnih.gov These studies have shown that CLK inhibition predominantly leads to an increase in intron retention and cassette exon skipping. elifesciences.orgnih.gov For example, treatment with the CLK inhibitor TG003 resulted in significant changes in 892 alternative splicing events across 665 genes. elifesciences.orgnih.gov Notably, this includes the autoregulation of CLK1 itself, where inhibition promotes the inclusion of exon 4, leading to a functional kinase, while active CLK1 promotes its skipping. elifesciences.orgmdpi.comnih.gov In pediatric high-grade gliomas, aberrant splicing of CLK1 to include exon 4 has been identified as a potential oncogenic dependency. biorxiv.orgbiorxiv.org Morpholino-mediated depletion of CLK1 exon 4 in a pediatric HGG cell line led to differential expression of 296 genes. biorxiv.org
Proteomics and phosphoproteomics offer a direct way to observe the downstream signaling events following CLK1/2 inhibition. These techniques allow for the large-scale study of protein expression and phosphorylation status, respectively. A primary role of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins, a family of essential splicing factors. nih.govnih.gov
Phosphoproteomic studies have been crucial in confirming that CLK1 directly phosphorylates SR proteins. pnas.org Inhibition of CLK1 leads to the dephosphorylation of these SR proteins. researchgate.net This change in phosphorylation status affects their ability to regulate splicing. For instance, CLK1-mediated phosphorylation of SR proteins is necessary for their release from nuclear speckles to sites of active transcription. nih.govnih.gov Furthermore, proteomics has been used to identify interaction partners of CLK1. For example, CLK1 has been shown to form a complex with another kinase, SRPK1, to cooperatively phosphorylate SRSF1. nih.gov Phosphoproteomics has also revealed that CLK1 phosphorylates the U1 snRNP component U1-70K at Ser-226, a key step in early spliceosome assembly. pnas.org
Transcriptomics (e.g., RNA-seq for splicing analysis, gene expression profiling)
Advanced Imaging Techniques
Advanced imaging techniques are vital for visualizing the subcellular localization and dynamics of proteins and processes affected by this compound in living and fixed cells.
Live-cell imaging allows for the real-time observation of cellular processes, providing dynamic information that is often lost in fixed-cell studies. This has been particularly valuable for studying the effect of CLK1 inhibition on the movement of splicing factors.
Using fluorescently tagged proteins, such as GFP-SRSF1, researchers have been able to monitor the dynamic localization of SR proteins. nih.govescholarship.org Live-cell imaging has demonstrated that overexpression of active CLK1 causes the dispersal of SR proteins from nuclear speckles into the nucleoplasm. plos.orgresearchgate.net Conversely, treatment with CLK inhibitors like TG003 can reverse this effect, causing SR proteins to re-accumulate in enlarged nuclear speckles. nih.gov These studies provide visual confirmation of the role of CLK1 in mobilizing splicing factors, a critical step in the splicing process. nih.govescholarship.org
Localization studies, often using immunofluorescence and confocal microscopy, are used to determine the subcellular location of specific proteins. For CLK1 and its substrates, the primary location of interest is the nucleus, and more specifically, subnuclear structures called nuclear speckles.
Nuclear speckles are storage and assembly sites for splicing factors. nih.gov It has been shown that CLK1 localizes to these nuclear speckles along with SR proteins. nih.govnih.gov The catalytic activity of CLK1 is required to mobilize SR proteins from these speckles to sites of transcription. nih.govnih.gov Overexpression of an inactive form of CLK1 results in the kinase becoming trapped in the speckles, highlighting the importance of its activity for its own dynamic localization and that of its substrates. nih.gov Studies have also shown that the N-terminus of CLK1 is important for its localization to nuclear speckles. nih.gov
Live-Cell Imaging of Splicing Factor Dynamics
Computational and Bioinformatic Analyses
Computational biology is integral to processing and interpreting the vast datasets generated from experiments with CLK inhibitors. These analyses allow for a deep dive into the molecular perturbations caused by compounds targeting CLK1 and CLK2, revealing changes in RNA splicing, gene expression, and signaling networks that underpin their biological activity.
High-throughput sequencing, particularly whole-transcriptome RNA sequencing (RNA-Seq), is a cornerstone technology for studying the effects of CLK1/2 inhibitors on a global scale. frontiersin.org This method provides a comprehensive snapshot of all RNA molecules within a cell, including pre-mRNA transcripts at various stages of splicing. Bioinformatic analysis of RNA-Seq data allows for the precise quantification of different splice isoforms, revealing how a CLK inhibitor alters the splicing landscape.
A key analytical approach involves the use of specialized bioinformatics tools like Mixture of Isoforms (MISO), which analyzes RNA-Seq data to identify and quantify alternative splicing (AS) events. frontiersin.org This tool can calculate a "Percent Spliced In" (PSI or Ψ) value, which represents the fraction of transcripts that include a specific exon. The change in this value (ΔPSI) upon treatment with an inhibitor is a primary metric for assessing splicing modulation. biorxiv.org
To ensure statistical rigor, specific criteria are applied to identify AS events that are significantly changed by a compound. These criteria often include a combination of the magnitude of the change, the number of sequencing reads supporting the event, and a statistical measure of confidence. frontiersin.org
Table 1: Criteria for Identifying Significantly Altered Alternative Splicing (AS) Events
| Parameter | Description | Typical Threshold |
|---|---|---|
| ΔPSI (delta PSI) | The absolute difference in the "Percent Spliced In" value between treated and control samples. | ≥ 0.1 frontiersin.org |
| Read Count | The total number of sequencing reads covering a specific splicing event (both inclusion and exclusion reads). | > 10 frontiersin.org |
| Bayes Factor (BF) | A statistical value that quantifies the odds of differential regulation occurring between two samples. | > 20 frontiersin.org |
This table summarizes common bioinformatic criteria used to filter and identify significant alternative splicing events from RNA-Seq data following treatment with a CLK inhibitor.
Studies utilizing these methods have shown that chemical inhibition of CLK modulates alternative splicing, with a particular impact on the skipped exon (SE) type of AS. frontiersin.org For example, treatment of cancer cell lines with the potent CLK inhibitor T-025 led to a dose-dependent modulation of alternative splicing, primarily affecting skipped exons. frontiersin.org Similarly, the CLK1 inhibitor TG003 was found to affect hundreds of AS events, predominantly causing exon skipping, which is consistent with the known role of CLK1 in promoting splicing activity through the phosphorylation of SR proteins. biorxiv.orgnih.gov
Following the identification of genes with altered splicing or expression, network biology and pathway enrichment analyses are employed to understand the broader biological consequences of CLK1/2 inhibition. These computational methods place the affected genes into the context of known biological pathways and interaction networks, revealing which cellular processes are most significantly impacted.
Pathway analysis of genes affected by CLK inhibitors often points towards fundamental cellular processes critical for cancer cell survival and proliferation. frontiersin.org For instance, pathway analysis of genes with commonly modulated skipped exon events following treatment with T-025 revealed enrichment in pathways such as the cell cycle, DNA repair, RNA splicing, and RNA transport. frontiersin.org
Several bioinformatics tools and databases are used for these analyses:
Gene Ontology (GO) Analysis: This method categorizes the affected genes based on their associated biological processes, molecular functions, and cellular components. nih.gov For example, analysis of genes with periodic AS events regulated by CLK1 showed significant enrichment for the GO term 'splicing regulation'. nih.gov
KEGG Pathway Analysis: The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of curated pathway maps. Analysis can reveal if the affected genes are statistically overrepresented in specific pathways, such as the Hippo signaling pathway, Wnt signaling pathway, or MAPK signaling pathway. aacrjournals.orgamegroups.org
Gene Set Enrichment Analysis (GSEA): GSEA is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated). nih.gov In studies of CLK1, GSEA has shown that its overexpression is associated with the enrichment of the Hippo signaling pathway. aacrjournals.org Depletion of CLK1, conversely, can lead to the upregulation of pathways like TNFA, PI3K/AKT/MTOR, and apoptosis, while downregulating DNA repair pathways. biorxiv.org
Protein-Protein Interaction (PPI) Networks: Tools like STRING and Cytoscape are used to visualize and analyze the complex interaction networks between the proteins encoded by the affected genes. nih.govamegroups.org This can help identify key "hub" proteins and functional modules within the network that are targeted by CLK inhibition.
Table 2: Enriched Pathways Modulated by CLK Inhibition
| Analysis Type | Enriched Pathways / Biological Processes | Reference Compound(s) / Method |
|---|---|---|
| Pathway Analysis | Cell Cycle, DNA Repair, RNA Splicing, RNA Transport | T-025 frontiersin.org |
| KEGG Pathway Analysis | Hippo Signaling, Wnt Signaling, MAPK Signaling | CLK1 Overexpression aacrjournals.org |
| Gene Set Enrichment Analysis | Spliceosome, DNA Repair, Mitotic Spindle, KRAS Signaling | CLK1 Splicing Dysregulation biorxiv.org |
| Gene Set Enrichment Analysis | Upregulation: TNFA, PI3K/AKT/MTOR, Apoptosis; Downregulation: DNA Repair | CLK1 Depletion biorxiv.org |
This table provides examples of cellular pathways and processes found to be significantly enriched through bioinformatic analysis following the modulation of CLK activity.
These integrated computational approaches demonstrate that inhibiting CLK1/2 disrupts a network of processes essential for tumorigenesis. By altering the splicing of key transcripts, these inhibitors can affect the function of proteins involved in cell cycle control, DNA damage response, and oncogenic signaling, providing a mechanistic basis for their anti-tumor activity. frontiersin.orgbiorxiv.org
Future Directions and Unanswered Questions in Clk1/2 in 1 Research
Exploration of Novel Downstream Targets and Pathways Regulated by CLK1/2-IN-1
A primary function of CLK1 and CLK2 is the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. nih.govgenecards.org Inhibition of these kinases by compounds like this compound disrupts this process, leading to alterations in alternative splicing. nih.gov Future research will delve deeper into identifying the full spectrum of downstream targets and pathways affected by this compound.
While SR proteins like SRSF1, SRSF2, and SRSF10 are known substrates, a comprehensive, unbiased screen for all proteins whose phosphorylation is altered by this compound is warranted. nih.govoncotarget.com This could uncover novel, non-splicing-related functions of CLK1 and CLK2. For instance, CLK1 has been shown to phosphorylate other proteins like the protein-tyrosine phosphatase PTP-1B, suggesting its involvement in broader signaling networks. nih.gov
Furthermore, the impact of this compound on major signaling pathways requires more detailed investigation. The PI3K/Akt/mTOR pathway is one such avenue, as CLK1 inhibition has been linked to the induction of autophagy through this pathway. mdpi.com In glioblastoma, CLK2 has been shown to regulate the cell cycle through the AKT/FOXO3a/p27 pathway. oncotarget.com Systematic analysis of how this compound modulates these and other critical pathways, such as the Wnt and Hippo-YAP signaling pathways, will be crucial. mdpi.comaacrjournals.org For example, a recent study in intrahepatic cholangiocarcinoma revealed that CLK1 can activate the Hippo-YAP signaling pathway, and its inhibition could suppress tumor growth. aacrjournals.org
Identification of Additional Disease Research Contexts Amenable to this compound Application
The role of CLK1 and CLK2 in aberrant splicing has positioned them as potential targets in various diseases, most notably cancer. researchgate.net this compound and similar inhibitors have shown promise in preclinical models of breast, colorectal, prostate, and glioblastoma cancers by inducing apoptosis and cell cycle arrest. oncotarget.com Future work should expand this research to a wider range of malignancies, particularly those known to be driven by splicing dysregulation.
Beyond oncology, several other disease areas present exciting opportunities for this compound research. Neurodegenerative diseases, such as Alzheimer's disease, are a key area of interest, as CLK1 is implicated in the abnormal splicing of the tau protein. nih.govresearchgate.net The potential of this compound to correct these splicing defects warrants further investigation.
Infectious diseases also represent a promising frontier. The host cell's splicing machinery is often co-opted by viruses for their replication. nih.gov For example, CLK1 is crucial for the replication of the influenza A virus and HIV-1. nih.govmdpi.comresearchgate.net Therefore, this compound could be explored as a host-directed antiviral agent. Other areas for future investigation include Duchenne muscular dystrophy, where CLK inhibitors have been shown to promote the skipping of mutated exons, and inflammatory diseases. researchgate.netnih.gov
Development of Next-Generation CLK Kinase Chemical Probes with Refined Properties
While this compound is a potent tool, the development of next-generation chemical probes with improved properties is a critical future direction. A major challenge with current CLK inhibitors is their selectivity, as they often exhibit off-target effects on other kinases, particularly those from the DYRK and Haspin families. researchgate.netnih.gov
Future medicinal chemistry efforts will focus on designing inhibitors with greater selectivity for individual CLK isoforms (CLK1, CLK2, CLK3, and CLK4). This will allow for a more precise dissection of the specific roles of each kinase. For instance, creating a highly selective CLK1 inhibitor would be invaluable for studying its role in diseases without the confounding effects of inhibiting CLK2.
Improving the pharmacokinetic properties of these inhibitors is also essential for their potential therapeutic application. This includes enhancing metabolic stability and oral bioavailability. nih.gov The development of covalent inhibitors, which form a permanent bond with their target, is another promising strategy to achieve higher potency and selectivity. researchgate.net The creation of corresponding negative control compounds, which are structurally similar but inactive, is also crucial for validating on-target effects in cellular and in vivo studies. nih.gov
| Compound Name | Target(s) | Key Features |
| This compound | CLK1, CLK2 | Potent inhibitor used in research. |
| TG003 | CLK1, CLK2, CLK4 | Early generation CLK inhibitor. nih.govbpsbioscience.com |
| Cirtuvivint (SM08502) | Pan-CLK/DYRK | In clinical trials for various cancers. biorxiv.org |
| SGC-CLK-1 (CAF-170) | CLK1, CLK2, CLK4 | Potent and selective chemical probe. nih.gov |
| KH-CB19 | CLK1 | Showed antiviral activity against influenza A. bpsbioscience.com |
Integration of this compound Research with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the cellular impact of this compound, future research must integrate its use with multi-omics approaches. This involves combining data from genomics, transcriptomics (RNA-seq), proteomics, and phosphoproteomics.
RNA-sequencing is essential for a global view of the alternative splicing changes induced by this compound. biorxiv.org This can identify which genes and pathways are most affected by the inhibition of CLK1 and CLK2. Proteomics can then be used to determine how these splicing changes translate to alterations in the proteome, revealing the ultimate functional consequences of CLK inhibition. nih.gov
Phosphoproteomics will be particularly valuable for identifying the direct and indirect downstream targets of CLK1 and CLK2. By comparing the phosphoproteome of cells treated with this compound to untreated cells, researchers can map the signaling networks regulated by these kinases. nih.gov Integrating these multi-omics datasets will provide a systems-level view of the cellular response to this compound, revealing complex regulatory networks and potential biomarkers of response.
Understanding the Role of this compound in Specific Cell Types or Tissues (e.g., neuronal, immune cells)
The effects of this compound are likely to be highly context-dependent, varying between different cell types and tissues. Future studies should focus on elucidating these cell-specific roles.
In neuronal cells , research has shown that CLK1 protein expression is highly localized to specific neuronal populations. nih.govresearchgate.net Investigating the impact of this compound on neuronal splicing, particularly in the context of neurodevelopment and neurodegenerative diseases, is a critical area of future research. Recent work has begun to explore how inhibiting CLK1/2 can alter neuronal splicing and cytoskeletal dynamics. biorxiv.org
In immune cells , the role of CLK kinases is less understood. However, some studies suggest a link between CLK1 expression and immune cell infiltration in certain cancers. researchgate.netnih.gov Given the importance of alternative splicing in regulating immune cell function, exploring the effects of this compound on immune cell activation, differentiation, and response is a promising avenue. For example, the expression of CLK1 and SRPK1 has been shown to change upon the activation of CD4+ T cells. nih.gov
By studying the effects of this compound in a variety of specific cell types, researchers can gain a more nuanced understanding of the diverse biological functions of CLK1 and CLK2 and identify new therapeutic opportunities.
Q & A
Q. What are the primary kinase targets of CLK1/2-IN-1, and how does its selectivity profile influence experimental design in cancer research?
this compound is a dual inhibitor targeting CLK1, CLK2, SRPK1, and SRPK2 kinases, with off-target activity requiring careful model selection. Its selectivity profile (e.g., IC50 values for CLK1/2 vs. SRPK1/2) necessitates validation of target engagement in cellular assays using techniques like kinase activity profiling or phospho-specific antibodies. Researchers should prioritize cell lines with documented dependency on CLK1/2 signaling (e.g., T24 bladder cancer cells, GI50 = 1.1 μM) while accounting for SRPK-mediated splicing effects .
Q. What in vitro assays are recommended for assessing the anticancer efficacy of this compound, and what key parameters should be reported?
Standard assays include:
- MTT/XTT assays to measure cell viability (report GI50 values with 95% confidence intervals).
- Kinase inhibition assays using recombinant proteins (report IC50 for CLK1/2 and SRPK1/2).
- Western blotting to validate downstream effects (e.g., phosphorylation status of SR proteins like SRSF1). Critical parameters: cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
Q. How should researchers validate the specificity of this compound in cellular models to minimize off-target confounding?
Employ orthogonal approaches:
- Genetic knockdown/knockout of CLK1/2 using siRNA or CRISPR-Cas9, followed by rescue experiments.
- Selectivity panels testing against structurally related kinases (e.g., DYRK1A, HIPK2).
- Dose-response comparisons between this compound and selective SRPK inhibitors to isolate pathway contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?
Discrepancies may arise from:
- Assay conditions (e.g., ATP concentration variations in kinase assays).
- Cellular context (e.g., differential expression of drug transporters or metabolic enzymes). Mitigation strategies:
- Standardize protocols using reference compounds (e.g., TG003 for CLK1).
- Report full experimental details (buffer composition, incubation time) per journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s reproducibility standards) .
Q. What methodological considerations are critical when designing combination therapy studies involving this compound and other targeted agents?
Key steps:
- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify interactions.
- Sequencing optimization : Pre-treat with this compound to block splicing before administering DNA-damaging agents.
- Off-target profiling : Screen for overlapping toxicity (e.g., SRPK inhibition exacerbating cardiotoxicity of anthracyclines). Include controls for pharmacokinetic interactions (e.g., CYP450 inhibition assays) .
Q. How should researchers approach target validation studies to confirm this compound’s mechanism of action in novel cellular contexts?
- Phospho-proteomics : Identify CLK1/2-dependent phosphorylation events altered by treatment.
- Splicing-sensitive microarrays : Detect changes in alternative splicing patterns (e.g., MYC exon skipping).
- In vivo models : Use xenografts with pharmacodynamic biomarkers (e.g., reduced SRSF1 phosphorylation in tumors). Always correlate findings with CLK1/2 expression levels via qRT-PCR or immunohistochemistry .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies with high variability?
- Non-linear regression (four-parameter logistic model) with outlier detection (e.g., Grubbs’ test).
- Bootstrap resampling to estimate confidence intervals for IC50/GI50 values.
- Mixed-effects models for longitudinal data (e.g., time-dependent changes in splicing efficiency). Report R² values and goodness-of-fit metrics to enhance reproducibility .
Data Contradiction and Reproducibility
Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes, and how should this be addressed?
- Purity verification : Use HPLC/MS to confirm compound integrity (≥95% purity).
- Stability testing : Assess degradation under storage conditions (e.g., -80°C vs. room temperature).
- Collaborative validation : Share samples with independent labs to replicate key findings. Document synthesis protocols in Supplementary Information, including reaction yields and characterization data (NMR, HRMS) .
Q. What steps are essential to ensure reproducibility when translating this compound findings from 2D cultures to 3D/organoid models?
- Microenvironment standardization : Matrigel composition, oxygen tension, and stromal co-culture ratios.
- Pharmacokinetic modeling : Adjust dosing to account for diffusion barriers in 3D structures.
- Endpoint harmonization : Compare organoid viability metrics (e.g., ATP-based assays) with 2D GI50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
